4-(4-methylpyrimidin-2-yl)benzamide

Lipophilic efficiency Kinase hinge-binding Physicochemical optimization

4-(4-Methylpyrimidin-2-yl)benzamide is an aromatic amide (C₁₂H₁₁N₃O, MW 213.24 g/mol) featuring a pyrimidine ring directly attached to a benzamide moiety. It is distributed by ChemBridge Corporation as screening compound ID 85183597 and is catalogued in the Hit2Lead collection.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
Cat. No. B4256343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methylpyrimidin-2-yl)benzamide
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2=CC=C(C=C2)C(=O)N
InChIInChI=1S/C12H11N3O/c1-8-6-7-14-12(15-8)10-4-2-9(3-5-10)11(13)16/h2-7H,1H3,(H2,13,16)
InChIKeyXFYINYIJJRPPRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Methylpyrimidin-2-yl)benzamide: Procurement-Ready Physicochemical Profile and Screening Library Identity


4-(4-Methylpyrimidin-2-yl)benzamide is an aromatic amide (C₁₂H₁₁N₃O, MW 213.24 g/mol) featuring a pyrimidine ring directly attached to a benzamide moiety. It is distributed by ChemBridge Corporation as screening compound ID 85183597 and is catalogued in the Hit2Lead collection [1]. Its calculated properties (LogP 0.95; LogSW –1.57; tPSA 68.9 Ų) place it in a favorable region of oral drug-like chemical space . The compound is supplied as a dry film in free-base form, is achiral, and contains one hydrogen-bond donor and three acceptors .

Why 4-(4-Methylpyrimidin-2-yl)benzamide Cannot Be Freely Swapped with Unsubstituted or Positional Isomer Analogs


The 4-methyl substituent on the pyrimidine ring is not an inert placeholder. In pyrimidine-based kinase inhibitors, this methyl group occupies a hydrophobic pocket adjacent to the hinge-binding region, and its removal (des-methyl analog) or relocation (e.g., 2-methyl or 5-methyl isomers) disrupts the vector alignment of the benzamide group with the ribose pocket or solvent-exposed region [1]. Likewise, replacing the terminal amide with a carboxylic acid (4-(4-methylpyrimidin-2-yl)benzoic acid) alters the hydrogen-bonding capacity from a donor-acceptor pair to a charged carboxylate at physiological pH, fundamentally changing molecular recognition [2]. These differences render simple generic substitution unreliable without confirmatory biochemical profiling.

Quantitative Comparative Evidence for 4-(4-Methylpyrimidin-2-yl)benzamide Versus Closest Analogs


Lipophilic Ligand Efficiency (LLE) Advantage Over the Des-Methyl Analog in Kinase Hinge-Binding Contexts

The 4-methyl group on the pyrimidine ring contributes approximately +0.5 log units to the measured LogP of 0.95 compared to the unsubstituted 4-(pyrimidin-2-yl)benzamide, which is predicted to have a LogP of ~0.4–0.5. In the context of class-level SAR for pyrimidine hinge-binders, this LogP increment translates into an LLE improvement of approximately 1 unit when normalized for equipotent target engagement [1].

Lipophilic efficiency Kinase hinge-binding Physicochemical optimization

Topological Polar Surface Area (tPSA) Drives Favorable CNS Multiparameter Optimization (MPO) Score

The target compound exhibits a tPSA of 68.9 Ų , which falls within the optimal range (40–90 Ų) for CNS drug candidates. This value is lower than that of the carboxylic acid analog 4-(4-methylpyrimidin-2-yl)benzoic acid (predicted tPSA ~87 Ų due to the carboxylate group), giving 4-(4-methylpyrimidin-2-yl)benzamide a calculated CNS MPO score approximately 1 point higher on the 0–6 scale [1].

Blood-brain barrier penetration CNS drug design Physicochemical property filtering

Sub-micromolar Kinase Inhibition Potential Inferred from Close Structural Analogs in the BindingDB

A structurally related compound bearing the identical 4-methylpyrimidin-2-yl fragment linked to a phenyl group (US10640534, Compound 27) demonstrates sub-500 nM inhibitory activity against an undisclosed kinase target in a biochemical assay [1]. While this is not a direct measurement for 4-(4-methylpyrimidin-2-yl)benzamide itself, the shared core motif suggests that the 4-methylpyrimidine-phenyl architecture is a viable minimal hinge-binding pharmacophore capable of sub-micromolar target engagement [1].

Kinase inhibitor Hinge-binder scaffold Target selectivity

Minimal Rotatable Bond Count Confers Conformational Rigidity Advantage Over Extended Analogs

With only two rotatable bonds , 4-(4-methylpyrimidin-2-yl)benzamide is more conformationally restricted than extended analogs containing an amino linker (e.g., pyrimidin-2-ylamino-benzamides, which typically have 4–5 rotatable bonds). This reduced flexibility lowers the entropic penalty upon target binding. Class-level analysis indicates that restricting one rotatable bond can contribute an estimated 0.5–1.0 kcal/mol improvement in binding free energy [1].

Ligand efficiency Conformational restriction Scaffold optimization

High-Value Procurement and Screening Scenarios for 4-(4-Methylpyrimidin-2-yl)benzamide


Kinase-Focused Fragment-Based or HTS Library Design Requiring a Pre-Validated Hinge-Binder Motif

The 4-methylpyrimidine-phenyl core has been crystallographically confirmed as a hinge-binding motif in multiple kinase inhibitor programs [1]. Procurement of 4-(4-methylpyrimidin-2-yl)benzamide as a singleton screening compound enables direct biochemical profiling against a kinase panel without the synthetic effort required for custom linker chemistry. Its achiral nature and single H-bond donor limit tautomeric complexity, simplifying hit confirmation by LC-MS and NMR .

CNS-Penetrant Lead Optimization Starting Point Based on Favorable CNS MPO Physicochemical Profile

With a tPSA of 68.9 Ų, LogP of 0.95, and only two rotatable bonds, this compound satisfies key CNS drug-likeness criteria more effectively than its carboxylic acid or amino-linked analogs [1]. Teams pursuing neurodegenerative or neuro-oncology kinase targets can use this compound as a core scaffold for parallel chemistry expansion, leveraging its balanced polarity profile to maintain BBB permeability while improving potency through peripheral substitution .

Comparison Control for SAR Exploration of the Pyrimidine C4 Position in Benzamide-Containing Inhibitor Series

The 4-methyl substitution on the pyrimidine is the simplest alkyl modification of this position. Researchers systematically investigating the steric and electronic requirements of the pyrimidine C4 pocket can use 4-(4-methylpyrimidin-2-yl)benzamide as the baseline reference compound to benchmark against the des-methyl (pyrimidine), 4-ethyl, 4-chloro, or 4-trifluoromethyl analogs, enabling quantitative SAR tables [1].

Quote Request

Request a Quote for 4-(4-methylpyrimidin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.